molecular formula C8H7ClN2OS B045549 2-Chloro-N-(cyano-2-thienylmethyl)acetamide CAS No. 263137-41-3

2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Cat. No.: B045549
CAS No.: 263137-41-3
M. Wt: 214.67 g/mol
InChI Key: NZZNBPIJOFMALQ-UHFFFAOYSA-N
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Description

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide is a heterocyclic compound that contains a thiophene ring, a cyano group, and a chloroacetamide moiety

Preparation Methods

The synthesis of 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including substitution, condensation, and cyclization reactions. Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. For example, the cyclo-condensation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate biological functions by interacting with enzymes, receptors, and ion channels. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors . The specific molecular targets and pathways involved depend on the structural modifications of the thiophene ring and the functional groups attached to it.

Properties

IUPAC Name

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-4-8(12)11-6(5-10)7-2-1-3-13-7/h1-3,6H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNBPIJOFMALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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